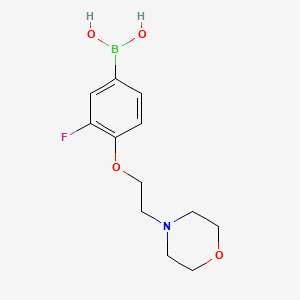
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid
描述
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a fluorine atom, a morpholinoethoxy group, and a phenylboronic acid moiety, which contribute to its unique chemical properties and reactivity .
作用机制
生化分析
Biochemical Properties
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with various enzymes, proteins, and other biomolecules, often forming reversible covalent bonds with active site residues. This interaction can inhibit the activity of enzymes such as proteases and kinases, thereby modulating biochemical pathways . The nature of these interactions is primarily based on the boronic acid group’s ability to form stable complexes with diols and other nucleophilic groups present in biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit specific signaling pathways by targeting key enzymes, leading to altered gene expression profiles and metabolic fluxes . These changes can affect cell proliferation, differentiation, and apoptosis, making it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds that inhibit enzyme activity. This inhibition can lead to downstream effects on biochemical pathways, altering gene expression and cellular responses . Additionally, the compound can modulate protein-protein interactions and affect the stability and function of target proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular functions . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical modulation without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by inhibiting key enzymes in metabolic pathways, thereby altering the overall metabolic profile of cells . These interactions can have downstream effects on energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on enzyme activity and cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid typically involves the following steps:
Formation of the Morpholinoethoxy Intermediate: This step involves the reaction of morpholine with ethylene oxide to form 2-(morpholino)ethanol.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.
Coupling with Phenylboronic Acid: The final step involves the coupling of the fluorinated intermediate with phenylboronic acid under palladium-catalyzed conditions, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions and efficient separation and purification techniques .
化学反应分析
Types of Reactions
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluorine atom and morpholinoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
科学研究应用
3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid has a wide range of scientific research applications, including:
相似化合物的比较
Similar Compounds
Similar compounds to 3-Fluoro-4-(2-morpholinoethoxy)phenylboronic acid include:
4-Methoxyphenylboronic acid: Used in similar cross-coupling reactions and has comparable reactivity.
3-Formylphenylboronic acid: Shares similar structural features and is used in organic synthesis.
4-Trifluoromethoxyphenylboronic acid: Another boronic acid derivative with similar applications in chemistry and biology.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a morpholinoethoxy group. This combination enhances its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial use .
属性
IUPAC Name |
[3-fluoro-4-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c14-11-9-10(13(16)17)1-2-12(11)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLQAVFFLUKFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCOCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181614 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-15-2 | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-4-[2-(4-morpholinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
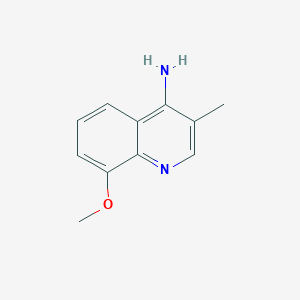
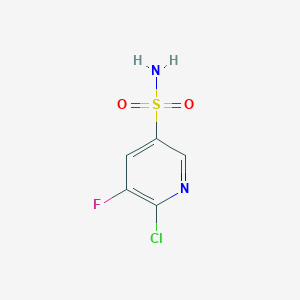
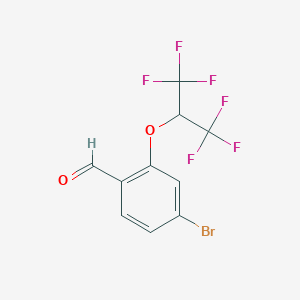
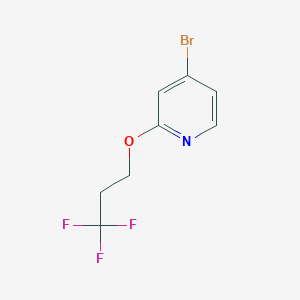
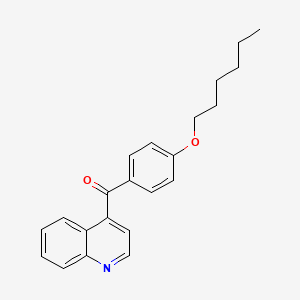
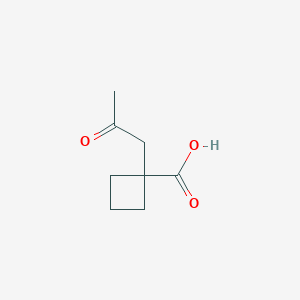
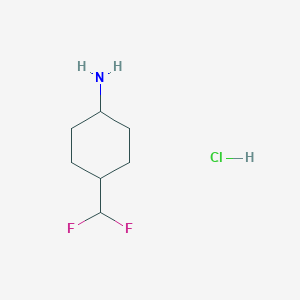
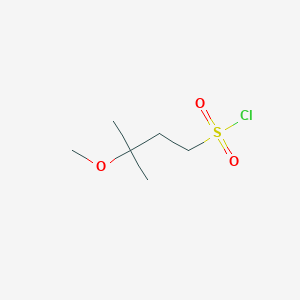
![1-[4-(chloromethyl)-3-methylphenyl]-1H-imidazole hydrochloride](/img/structure/B1458540.png)
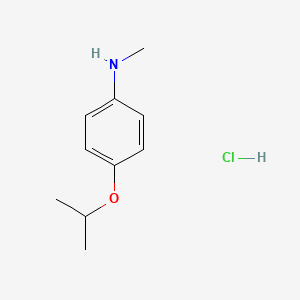
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
